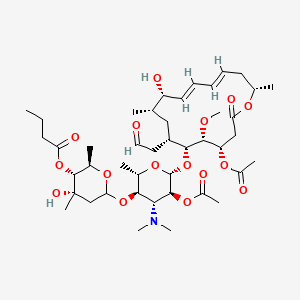

Acetyl kitasamycin

Description

Properties

CAS No. |

71251-30-4 |

|---|---|

Molecular Formula |

C43H69NO16 |

Molecular Weight |

856.0 g/mol |

IUPAC Name |

[(2R,3R,4S)-6-[(2S,3R,4R,5S,6R)-5-acetyloxy-6-[[(4S,5R,6R,7S,9S,10S,11E,13E,16S)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |

InChI |

InChI=1S/C43H69NO16/c1-12-16-33(49)58-41-27(5)54-35(23-43(41,8)51)59-37-26(4)55-42(40(57-29(7)47)36(37)44(9)10)60-38-30(19-20-45)21-24(2)31(48)18-15-13-14-17-25(3)53-34(50)22-32(39(38)52-11)56-28(6)46/h13-15,18,20,24-27,30-32,35-42,48,51H,12,16-17,19,21-23H2,1-11H3/b14-13+,18-15+/t24-,25-,26-,27+,30+,31+,32-,35?,36+,37-,38+,39+,40-,41+,42+,43-/m0/s1 |

InChI Key |

YAQOKDYFTLGDSF-HWYPZJCRSA-N |

Isomeric SMILES |

CCCC(=O)O[C@@H]1[C@H](OC(C[C@]1(C)O)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2N(C)C)OC(=O)C)O[C@@H]3[C@@H](C[C@@H]([C@@H](/C=C/C=C/C[C@@H](OC(=O)C[C@@H]([C@H]3OC)OC(=O)C)C)O)C)CC=O)C)C |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)OC(=O)C)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Engineering of Kitasamycin and Its Acetylated Forms

Microbial Production by Streptomyces kitasatoensis

Kitasamycin (B1683686) is produced through fermentation by specific strains of the soil bacterium Streptomyces kitasatoensis. rsc.org This microorganism possesses the requisite genetic machinery, organized in a biosynthetic gene cluster, to assemble the complex polyketide structure of the antibiotic. nih.govdtu.dk The production of kitasamycin is a hallmark of the secondary metabolism of S. kitasatoensis, occurring after the primary growth phase. The kitasamycin complex produced is not a single molecule but a mixture of several components, often designated with letters and numbers (e.g., A1, A3, A4, A5), which differ in their acylation patterns at the C-4" position of the mycarose (B1676882) sugar and the C-3 position of the lactone ring. researchgate.net The composition of this mixture can be significantly influenced by the fermentation conditions and the availability of specific precursor molecules. researchgate.net

Precursor Metabolism and Influence on Kitasamycin Component Profile

The structural diversity of the kitasamycin complex is largely dictated by the pool of small carboxylic acid precursors available to the polyketide synthase (PKS) machinery. researchgate.net By altering the fermentation medium, it is possible to direct the biosynthesis towards the production of specific, often more desirable, kitasamycin components.

Acetic acid and butyric acid are fundamental building blocks for the biosynthesis of kitasamycin. researchgate.net These short-chain fatty acids are activated into their coenzyme A (CoA) thioesters, acetyl-CoA and butyryl-CoA, which serve as extender units for the growing polyketide chain.

Research has shown that supplementing the fermentation medium of S. kitasatoensis with precursors like sodium acetate (B1210297) or ethyl acetate can enhance kitasamycin production. researchgate.net Ethyl acetate, in particular, has been found to be highly effective, increasing the total kitasamycin titer. Its addition leads to higher intracellular and extracellular concentrations of acetic acid, providing a greater supply of acetyl-CoA for the biosynthesis of the lactone ring. researchgate.net

The availability of these precursors also affects the final profile of kitasamycin components. For instance, an increased supply of butyric acid can influence the acylation at the C-3 position of the lactone ring, repressing the conversion of kitasamycin A5 (which has a hydroxyl group at C-3) to kitasamycin A4 (which is acetylated at C-3). researchgate.net

| Precursor Added | Concentration | Effect on Titer | Effect on Component Profile |

|---|---|---|---|

| Sodium Acetate | Various | Beneficial, but can inhibit cell growth at higher concentrations | Not specified |

| Ethyl Acetate | 0.48% | Increased titer by up to 21% | Increased A5 component by 5.1%, slightly decreased A4 |

The acyl side chains at the C-4" position of the mycarose sugar are derived from various short-chain fatty acyl-CoAs, which can be formed from the catabolism of amino acids. The biosynthesis of specific kitasamycin components can be directed by supplementing the culture medium with particular amino acids.

L-Valine: Addition of L-valine directs biosynthesis towards the production of kitasamycin A4 and A5, which possess a butyryl side chain.

L-Leucine: Supplementation with L-leucine channels precursors towards the formation of kitasamycin A1 and A3, which feature an isovaleryl side chain.

Furthermore, metabolic engineering using amino acid analogs has proven to be a powerful tool. S. kitasatoensis is highly susceptible to the L-leucine analog 4-azaleucine. By selecting for mutants resistant to this analog, researchers have isolated strains that overproduce L-leucine. These mutants, when grown without any added precursors, produce a kitasamycin complex predominantly composed of the A1/A3 pair, which are among the most potent components. This strategy circumvents the need for expensive precursor feeding and results in a more desirable product profile.

| Amino Acid Supplement | Derived Acyl-CoA | Favored Kitasamycin Components | Effect on Total Titer |

|---|---|---|---|

| L-Valine | Butyryl-CoA | A4 / A5 | Doubled |

| L-Leucine | Isovaleryl-CoA | A1 / A3 | Quadrupled |

| None (4-azaleucine resistant mutant) | (Overproduced Isovaleryl-CoA) | Predominantly A1 / A3 | Increased potency |

Enzymatic Systems in Acetylation and Lactone Ring Formation

The assembly of the acetylated kitasamycin molecule relies on a series of coordinated enzymatic reactions, from the activation of simple precursors to the final cyclization and tailoring of the macrolide structure.

Before short-chain fatty acids like acetate can be utilized by the PKS, they must be activated to their high-energy thioester form, acetyl-CoA. Two primary enzymatic systems are responsible for this activation in Streptomyces:

Acetyl-CoA Synthetase (AS): This enzyme directly converts acetate to acetyl-CoA in an ATP-dependent reaction.

Acetate Kinase (AK) and Acyl-Phosphotransferase (APT): This two-step pathway involves the initial phosphorylation of acetate by AK to form acetyl phosphate, followed by the transfer of the acetyl group to Coenzyme A by APT, yielding acetyl-CoA.

Studies have shown that when kitasamycin production is stimulated by the addition of ethyl acetate, the specific activities of AS, AK, and APT are all significantly increased. researchgate.net This enzymatic upregulation ensures a robust supply of acetyl-CoA to the PKS machinery, which is essential for the formation of the macrolide's lactone ring. researchgate.net

The 16-membered lactone ring of kitasamycin is formed by the modular Type I polyketide synthase. rsc.orgrasmusfrandsen.dkresearchgate.net The final step in the assembly of the polyketide chain is the intramolecular cyclization and release of the molecule from the enzyme complex. This crucial reaction is catalyzed by a specific thioesterase (TE) domain located at the C-terminus of the final PKS module. rasmusfrandsen.dk The TE domain acts as a cyclase, ensuring the formation of the stable macrocyclic lactone structure that defines the macrolide class of antibiotics. nih.gov

In Streptomyces, antibiotic biosynthesis is typically regulated by a hierarchical network. nih.govnih.govfrontiersin.org This network includes:

Cluster-Situated Regulators (CSRs): These are regulatory genes located within the biosynthetic gene cluster itself. They often act as pathway-specific activators, turning on the expression of the biosynthetic and tailoring enzyme genes in a coordinated manner. nih.gov Common families of CSRs include SARPs (Streptomyces Antibiotic Regulatory Proteins) and LAL-family (Large ATP-binding LuxR-like) regulators, which are frequently found in polyketide biosynthetic clusters. frontiersin.orgresearchgate.net

Pleiotropic Regulators: These are global regulators that respond to broader physiological and environmental signals, such as nutrient availability and cell density, to control secondary metabolism on a wider scale. nih.gov

While the specific CSRs that control the acetyltransferase genes in the kitasamycin cluster have not been fully detailed in the literature, it is understood that their expression is part of the coordinated activation of the entire biosynthetic pathway. nih.govfrontiersin.org The identification of genes analogous to 3-O-acyltransferases (like acyA from the carbomycin (B1668359) pathway) within macrolide clusters suggests the presence of specific enzymes for these modifications. nih.gov Engineering strategies to enhance kitasamycin production have considered the inhibition of the expression of the relevant acetylation genes responsible for the conversion of A5 to A4, indicating that these genes are distinct targets for manipulation. researchgate.net

Strategies for Enhancing Kitasamycin Titer and Acetylated Component Production

The enhancement of kitasamycin production, with a particular focus on increasing the proportion of its valuable acetylated components, is a significant area of research in industrial microbiology. Strategies primarily revolve around precursor supply and metabolic engineering to channel metabolic flux towards the biosynthesis of the desired molecules.

One of the most effective strategies to bolster the production of kitasamycin and its acetylated derivatives is through the supplementation of precursors in the fermentation medium. nih.govnih.gov Acetic acid and butyric acid are known precursors for the biosynthesis of the kitasamycin backbone. nih.gov However, direct addition of these acids can sometimes inhibit cell growth. nih.gov A more effective approach has been the use of ethyl acetate as a precursor. nih.govnih.gov

The addition of ethyl acetate not only increased the total kitasamycin yield but also favorably altered the composition of the produced components, leading to a higher proportion of the acetylated form, kitasamycin A5. nih.govnih.gov This is a crucial outcome as the acetylated components often exhibit high antimicrobial activity. nih.gov The content of the A5 component saw a notable increase, while the A4 component, another major constituent, experienced a slight decrease. nih.govnih.gov

Table 1: Effect of Ethyl Acetate Supplementation on Kitasamycin Production

| Condition | Kitasamycin Titer Increase (%) | Kitasamycin A5 Content Increase (%) | Kitasamycin A4 Content Change |

|---|---|---|---|

| 0.48% Ethyl Acetate | 21 | 5.1 | Slight Decrease |

Data derived from studies on Streptomyces kitasatoensis Z-7 in a 15-L fermentor. nih.govnih.gov

The mechanism behind the enhanced production due to ethyl acetate supplementation lies in the increased availability of acetyl-CoA, a critical building block for polyketide synthesis. nih.govnih.gov The addition of ethyl acetate leads to higher intracellular and extracellular concentrations of acetic acid. nih.govnih.gov This, in turn, induces the activity of key enzymes involved in the activation of short-chain fatty acids and their conversion to acetyl-CoA. nih.gov

Specifically, the activities of acyl-CoA synthetases, acyl-phosphotransferases, and acyl-kinases were all found to be significantly increased in the presence of ethyl acetate. nih.govnih.gov These enzymes play a pivotal role in supplying the necessary acetyl-CoA for the formation of the macrolide lactone ring of kitasamycin. nih.gov

Table 2: Impact of Ethyl Acetate on Key Enzyme Activities for Acetyl-CoA Supply

| Enzyme | Function in Kitasamycin Biosynthesis | Effect of Ethyl Acetate Supplementation |

|---|---|---|

| Acyl-CoA Synthetases (AS) | Activation of short-chain fatty acids to their CoA esters. | Significantly increased activity. |

| Acyl-Phosphotransferases (APT) | Involved in the supply of acetyl-CoA for macrolide ring formation. | Significantly increased activity. |

| Acyl-Kinases (AK) | Part of an enzymatic system that supplies acetyl-CoA. | Significantly increased activity. |

Enzymatic activities were measured in Streptomyces kitasatoensis Z-7 supplemented with ethyl acetate. nih.govnih.gov

While precursor feeding has proven to be a successful strategy, further improvements in the production of acetylated kitasamycin components could potentially be achieved through targeted metabolic engineering. One proposed, though less explored, strategy is the inhibition of the deacetylation process. For instance, identifying and inhibiting the expression of genes responsible for the conversion of kitasamycin A5 to A4 could lead to an accumulation of the more desirable acetylated form. nih.gov However, the specific genes and pathways governing this interconversion are not yet fully elucidated. nih.gov

Future research in this area will likely focus on a combination of precursor feeding strategies with advanced metabolic engineering techniques. This could involve the overexpression of the aforementioned enzymes (AS, APT, AK) to further boost the acetyl-CoA supply, along with the identification and manipulation of the specific acetyltransferases and deacetylases involved in the final steps of kitasamycin biosynthesis.

Molecular Mechanisms of Action of Acetyl Kitasamycin

Binding Affinity to Bacterial Ribosomal Subunits

The primary target of acetyl kitasamycin (B1683686) is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, acetyl kitasamycin binds to the 50S large ribosomal subunit. patsnap.comcymitquimica.combiosynth.com This binding is characterized as a high-affinity and selective interaction, ensuring the drug effectively targets bacterial cells. patsnap.com

The binding site is located within the polypeptide exit tunnel of the 50S subunit. nih.gov This tunnel is a critical passageway for newly synthesized peptide chains. Macrolides like this compound interact with domain V of the 23S ribosomal RNA (rRNA), a key component of the 50S subunit, near the peptidyl transferase center (PTC). patsnap.commdpi.comnih.gov The interaction involves the drug fitting into a specific pocket within the rRNA, which is crucial for its inhibitory action. patsnap.com The 16-membered ring structure of kitasamycin and its derivatives allows them to bind within this tunnel, with sugar chains extending toward the PTC. nih.gov

Inhibition of Bacterial Protein Synthesis and Translational Processes

By binding to the 50S ribosomal subunit, this compound effectively halts bacterial protein synthesis. patsnap.combiosynth.comvulcanchem.com The presence of the antibiotic within the ribosomal exit tunnel physically obstructs the path of the elongating polypeptide chain. nih.govbiolife-publisher.it This blockage prevents the nascent protein from progressing through the tunnel, leading to a premature stop in translation and the dissociation of incomplete, non-functional peptidyl-tRNA from the ribosome. pasteur.froup.com

This inhibition of protein production disrupts numerous vital cellular functions in bacteria, including the construction of the cell wall and metabolic processes, ultimately leading to the inhibition of bacterial growth (bacteriostatic effect) or, at high concentrations, cell death. patsnap.compatsnap.comebsco.com The mechanism primarily involves blocking peptidyltransferase activity and the elongation of the protein chain. vulcanchem.combiolife-publisher.it

Interference with Ribosomal Translocation

This compound's mechanism also includes the disruption of ribosomal translocation. patsnap.combiolife-publisher.itpatsnap.com Translocation is the critical step where the ribosome moves one codon down the messenger RNA (mRNA) strand, allowing a new transfer RNA (tRNA) carrying the next amino acid to bind. patsnap.compatsnap.com

By binding to the 50S subunit, this compound impedes this movement, stalling the entire process. patsnap.com It is proposed that macrolides, including kitasamycin, stimulate the dissociation of peptidyl-tRNA from the ribosome during the translocation phase. pasteur.froup.com This interference prevents the ribosome from reading the genetic code sequentially, thereby bringing protein synthesis to a standstill. patsnap.com

Comparative Analysis of Mechanisms with Kitasamycin Base

This compound is an acetylated derivative of kitasamycin base, and they share the same fundamental mechanism of action. cymitquimica.comnih.gov Both are 16-membered macrolide antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. patsnap.comcymitquimica.comnih.gov The core activity—targeting the ribosomal exit tunnel, inhibiting peptide elongation, and interfering with translocation—is common to both compounds. patsnap.combiolife-publisher.it

The primary distinction arises from the chemical modification. This compound is produced through the acetylation of kitasamycin. vulcanchem.comnih.gov This structural change, specifically the addition of an acetyl group, can alter the compound's properties. For instance, the hydroxylated form of a kitasamycin pair is often more active than its acetylated partner. asm.org While the core antibacterial mechanism remains the same, the acetylation in this compound primarily enhances its lipophilicity and stability, which can lead to improved pharmacokinetic properties like bioavailability compared to the parent kitasamycin base. vulcanchem.comnih.gov

Table 1. Comparative Potency of Kitasamycin Derivatives

| Derivative | R1 Group | R2 Group | Potency (U/mg) |

| A1 | H | Isovaleryl | 1,701 |

| A3 (this compound component) | Acetyl | Isovaleryl | 1,104 |

| A5 | H | Butyryl | 1,528 |

| A4 (this compound component) | Acetyl | Butyryl | 984 |

| Data sourced from Viazina et al. (1979) as presented in a 2024 article. vulcanchem.com This table illustrates that the acetyl group at the R1 position generally results in lower potency compared to the hydroxylated (H) variants. |

Mechanisms of Antimicrobial Resistance to Acetyl Kitasamycin

Ribosomal Modification Mechanisms

The primary target of acetyl kitasamycin (B1683686) is the 50S subunit of the bacterial ribosome. Alterations in this target site can prevent the antibiotic from binding, thereby rendering it ineffective. These modifications are the most common form of resistance to macrolide antibiotics.

Mutations within the genes encoding 23S ribosomal RNA (rRNA), a key component of the 50S ribosomal subunit, are a primary mechanism of resistance. These mutations typically occur in highly conserved regions of the rRNA, particularly within domain V, which forms the core of the peptidyl transferase center and the entrance to the polypeptide exit tunnel where macrolides bind. nih.govasm.orgresearchgate.net

One of the most critical and widespread modifications is the methylation of an adenine (B156593) residue at position A2058 (Escherichia coli numbering) within domain V. nih.govfrontiersin.org This action is catalyzed by rRNA methyltransferases encoded by erm (erythromycin ribosome methylation) genes. The addition of one or two methyl groups to A2058 induces a conformational change in the ribosome, which blocks the binding of macrolides, lincosamides, and streptogramin B antibiotics (a phenotype known as MLSB resistance). nih.govnih.gov This mechanism confers resistance to 14-, 15-, and 16-membered macrolides, including kitasamycin. nih.gov

In addition to enzymatic modification, point mutations at specific nucleotides within the 23S rRNA can also confer resistance. These mutations prevent or reduce the binding affinity of the antibiotic. For instance, mutations such as A2058G and A2059G have been shown to result in resistance to 16-membered macrolides. asm.org A notable mutation, A2062C, has been identified in Streptococcus pneumoniae that confers a specific resistance phenotype to 16-membered macrolides and streptogramins, while the organism remains susceptible to 14- and 15-membered macrolides. nih.gov

Table 1: Key 23S rRNA Modifications Conferring Resistance to 16-Membered Macrolides

| Modification Type | Gene(s) Involved | Specific Change (E. coli numbering) | Conferred Resistance Phenotype |

| Ribosomal Methylation | erm(A), erm(B), erm(C), etc. | Methylation of Adenine at A2058 | MLSB (Macrolides, Lincosamides, Streptogramin B) |

| Point Mutation | rrl (23S rRNA gene) | A2058G | Macrolides (including 16-membered), Lincosamides |

| Point Mutation | rrl (23S rRNA gene) | A2059G | Macrolides (including 16-membered), Lincosamides |

| Point Mutation | rrl (23S rRNA gene) | A2062C | 16-membered Macrolides, Streptogramins |

| Point Mutation | rrl (23S rRNA gene) | C2611G / C2611A | Macrolides (including 16-membered), Streptogramin B |

While mutations in rRNA are more common, alterations in ribosomal proteins that make up the 50S subunit can also lead to macrolide resistance. Specifically, mutations in the genes encoding ribosomal proteins L4 (rplD) and L22 (rplV) have been implicated. nih.govnih.gov

These proteins have extended loops that protrude into the polypeptide exit tunnel, near the macrolide binding site. researchgate.netpnas.org Mutations in these proteins can perturb the conformation of the 23S rRNA, indirectly affecting the antibiotic's binding site. nih.gov For example, specific mutations within a highly conserved region of the L4 protein have been identified in pneumococcal strains, resulting in resistance to 14-, 15-, and 16-membered macrolides. asm.orgdrugbank.com Similarly, various mutations in L22, including deletions and substitutions, are known to confer broad macrolide resistance. researchgate.netpnas.org

Table 2: Ribosomal Protein Mutations Associated with Macrolide Resistance

| Ribosomal Protein | Gene | Type of Alteration | Effect on Macrolide Susceptibility |

| L4 | rplD | Point mutations, insertions | Confers resistance to 14-, 15-, and 16-membered macrolides. |

| L22 | rplV | Point mutations, deletions | Confers resistance to a broad range of macrolides. |

Enzymatic Inactivation or Modification of the Compound

Bacteria can produce enzymes that chemically modify or degrade the acetyl kitasamycin molecule, rendering it inactive. This is a direct form of resistance that prevents the antibiotic from ever reaching its ribosomal target. nih.govpatsnap.com

Two primary classes of enzymes are known to inactivate macrolides:

Macrolide Phosphotransferases (MPHs): These enzymes inactivate macrolides by catalyzing the phosphorylation of the 2'-hydroxyl group of the desosamine (B1220255) sugar, a common moiety in macrolide structures. This modification prevents the antibiotic from binding to the ribosome. nih.govnih.gov While some MPH variants are specific to 14- and 15-membered macrolides, others, such as MPH(2')-II, have a broader substrate profile and can efficiently inactivate 16-membered macrolides. nih.gov

Macrolide Esterases (Eres): These enzymes hydrolyze the lactone ring that forms the core structure of macrolide antibiotics. nih.govresearchgate.net Cleavage of this ring linearizes the molecule, which completely destroys its ability to bind to the ribosome. researchgate.net

Other enzymatic modifications, such as glycosylation, have also been identified as a resistance mechanism. Glycosyltransferases can attach various sugar moieties to the antibiotic, leading to its inactivation. mdpi.com This has been demonstrated for the 16-membered macrolide midecamycin (B1676577). mdpi.com Given that this compound possesses an acetyl group, it is also plausible that bacterial deacetylases could remove this group, altering the compound's activity. Bacterial deacetylases are enzymes capable of removing acetyl groups from various substrates. ebi.ac.ukresearchgate.net

Genetic Basis and Evolution of Resistance

The genetic determinants of resistance to this compound are often located on mobile genetic elements, which plays a crucial role in their evolution and rapid dissemination among bacterial populations.

The most clinically significant resistance genes, particularly the erm family, are frequently found on plasmids and transposons. uq.edu.aunih.gov These mobile elements can be transferred between different bacteria, including across species and genera, through processes like conjugation, transformation, and transduction. This horizontal gene transfer allows for the rapid spread of resistance, turning a once-susceptible population into a resistant one. mdpi.com The widespread use of macrolides, such as the 16-membered macrolide tylosin (B1662201) in animal agriculture, has been shown to significantly increase the environmental reservoir of erm genes, contributing to the selective pressure that drives the evolution and spread of resistance. uq.edu.auresearchgate.net

In contrast, resistance arising from mutations in chromosomal genes, such as those for 23S rRNA or ribosomal proteins L4 and L22, typically emerges through spontaneous mutation within a bacterial population under the selective pressure of antibiotic exposure. asm.org Bacteria with fewer copies of the rRNA operon are more likely to develop resistance through this mutational pathway. researchgate.net The evolution of these resistance mechanisms is a clear example of natural selection, where the presence of the antibiotic eliminates susceptible bacteria, allowing resistant variants to proliferate.

Preclinical Pharmacodynamics and Efficacy Research of Acetyl Kitasamycin

In Vitro Pharmacodynamic Profiling against Bacterial Pathogens

Acetyl kitasamycin (B1683686), a 16-membered macrolide antibiotic, demonstrates significant in vitro activity, primarily against Gram-positive bacteria. nih.gov Its efficacy is quantified through various pharmacodynamic assessments that determine its inhibitory and bactericidal capabilities against key pathogens.

The minimal inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency, defined as the lowest concentration that prevents visible growth of a bacterium. The minimal bactericidal concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. frontiersin.org

Studies have established the MIC and MBC of acetyl kitasamycin against several clinically relevant veterinary pathogens. For instance, against Streptococcus suis strain HB1607, the MIC in both Mueller-Hinton broth (MHB) and pulmonary epithelial lining fluid (PELF) was determined to be 1 µg/mL. nih.govnih.gov The MBC in MHB was 2 µg/mL, while in PELF it was slightly higher at 4 µg/mL. nih.gov The individual components of this compound also showed an MIC of 1 µg/mL and an MBC of 2 µg/mL in MHB against the same strain. nih.gov The primary metabolite, kitasamycin, was less potent, with an MIC of 2 µg/mL and an MBC of 8 µg/mL. nih.gov

Broader screenings have been conducted to understand the susceptibility distribution across multiple isolates. A study involving 110 clinical isolates of S. suis identified 55 as sensitive strains. nih.govnih.gov For these sensitive isolates, the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively) were 1.21 µg/mL and 6.94 µg/mL. nih.gov Another study focusing on 60 isolates of Clostridium perfringens reported MIC₅₀ and MIC₉₀ values of 3.85 µg/mL and 26.45 µg/mL, respectively. nih.gov

An antibiotic is generally considered bacteriostatic if the MBC/MIC ratio is greater than 4. frontiersin.org Based on the available data for S. suis and its metabolite, this compound exhibits both bacteriostatic and bactericidal properties depending on the specific substance and medium.

Table 1: MIC and MBC Values for this compound and its Metabolites

| Compound | Organism (Strain) | Medium | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|---|

| This compound | Streptococcus suis (HB1607) | MHB | 1 | 2 | nih.gov |

| This compound | Streptococcus suis (HB1607) | PELF | 1 | 4 | nih.gov |

| This compound Components | Streptococcus suis (HB1607) | MHB | 1 | 2 | nih.gov |

Table 2: MIC₅₀ and MIC₉₀ Values for this compound

| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |

|---|---|---|---|---|

| Streptococcus suis (sensitive strains) | 55 | 1.21 | 6.94 | nih.gov |

Time-kill curve analysis provides a dynamic view of an antibiotic's bactericidal or bacteriostatic activity over time. nelsonlabs.com These studies plot the log₁₀ of viable colony-forming units per milliliter (CFU/mL) against time, after exposing a standardized bacterial inoculum to various concentrations of the antibiotic, typically multiples of the MIC. uem.br

For this compound, time-kill assays have demonstrated concentration-dependent killing effects. uem.br In studies against S. suis (strain HB1607), this compound was evaluated at concentrations ranging from 0.5x MIC to 32x MIC over a 24-hour period. researchgate.net Similarly, its activity against a pathogenic strain of C. perfringens was established using killing curves. nih.gov A significant decrease in the number of viable bacteria is typically observed at concentrations of 2x MIC and higher, indicating bactericidal activity, whereas at the MIC, the bacterial count may remain relatively stable, suggesting bacteriostatic effects. uem.br These analyses are crucial for understanding the rate of bacterial elimination and are used to model the pharmacodynamic properties of the drug. nih.govnih.gov

Cellular and Tissue-Level Interactions

Beyond its direct antibacterial effects, research indicates that this compound and its parent compound interact with mammalian cells, suggesting potential roles in modulating host responses, such as fibrosis.

Emerging evidence suggests that this compound possesses anti-inflammatory properties and can modulate fibroblast activity. vulcanchem.com This includes reducing the deposition of extracellular matrix (ECM) components in fibrotic models. vulcanchem.com

Studies on the parent compound, kitasamycin, provide more detailed insight into this potential. In a transforming growth factor-beta 1 (TGF-β1)-mediated human fibroblast model, kitasamycin was evaluated for its anti-fibrotic potential. nih.gov TGF-β1 is a potent profibrotic cytokine that induces the transformation of fibroblasts into myofibroblasts, a key event in tissue fibrosis. The research demonstrated that kitasamycin could inhibit this transformation and decrease the synthesis of ECM proteins like fibronectin and collagen. nih.gov This anti-fibrotic action positions the macrolide as a potential candidate for conditions characterized by fibrosis.

The metabolic state of a cell is intrinsically linked to its redox potential, which is a measure of the tendency of a chemical species to acquire electrons. mdpi.com Assays measuring cellular redox potential can reflect the number of living, metabolically active cells. nih.gov

In studies using human fibroblast models, the effects of the parent compound kitasamycin on cell viability and metabolic activity were assessed. nih.govmdpi.com A live reporter viability assay, which measures the redox potential of cells in real-time by quantifying ATP content, was employed. nih.gov Interestingly, at lower concentrations (≤75 µM), kitasamycin was found to increase cell viability and metabolic activity compared to controls, while higher concentrations led to a decrease. mdpi.com This suggests a complex, dose-dependent interaction with cellular metabolism. Furthermore, research into the biosynthesis of kitasamycin in Streptomyces kitasatoensis has highlighted the importance of metabolic pathways that supply acetyl-CoA, a critical precursor, indicating a deep connection between the compound and cellular metabolic machinery. ufu.brresearchgate.net

In Vivo Preclinical Studies in Animal Models

The efficacy of this compound has been validated in several preclinical animal models, which are essential for integrating pharmacokinetic (PK) and pharmacodynamic (PD) data to establish effective treatment regimens.

Studies in pigs are prominent in the research literature. In one model, healthy and Clostridium perfringens-infected pigs were administered this compound orally. nih.gov Researchers used an LC-MS/MS method to measure drug concentrations in intestinal samples, determining key PK parameters such as maximum concentration (Cmax) and the area under the concentration-time curve (AUC). nih.gov This PK data was then integrated with the ex vivo PD data (killing curves) to model the required dosage for treating the infection. nih.gov

Another significant study involved a piglet model of respiratory disease caused by Streptococcus suis. nih.govnih.gov Following oral administration of this compound, drug concentrations were measured in both plasma and pulmonary epithelial lining fluid (PELF), the site of lung infections. nih.govmdpi.com The results showed that this compound and its components accumulate to a much greater extent in the lungs than in plasma, with the ratio of AUC in PELF to plasma (AUC_PELF/AUC_plasma) for its main components being as high as 141 and 241. nih.gov This high concentration in the target tissue is advantageous for treating respiratory infections. nih.gov By integrating this in vivo PK data with ex vivo PD data against S. suis, researchers established an optimal dosing regimen to treat the infection effectively while aiming to reduce the emergence of drug resistance. nih.govmdpi.com

Earlier studies on the parent compound, kitasamycin, in mice infected with pathogens like Staphylococcus aureus and Streptococcus pyogenes also showed therapeutic activity, further supporting the in vivo efficacy of this class of macrolides. medchemexpress.com

Pharmacokinetic-Pharmacodynamic Modeling and Correlations

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in veterinary medicine for establishing effective dosing strategies and minimizing the development of antimicrobial resistance. For this compound, a macrolide antibiotic, several studies have integrated PK/PD principles to understand its activity against key veterinary pathogens.

Research into this compound's effect on Streptococcus suis (S. suis), a significant respiratory pathogen in swine, has been a primary focus. researchgate.netnih.gov In one study, the minimal inhibitory concentration (MIC) for 110 isolates of S. suis was determined, with the MIC50 (the concentration required to inhibit 50% of isolates) for sensitive strains being 1.21 μg/mL. researchgate.netnih.govdntb.gov.ua Following oral administration in piglets, the concentration of this compound was measured in both plasma and pulmonary epithelial lining fluid (PELF), the site of lung infections. nih.govnih.gov The drug showed significant accumulation in the lungs, with the maximum concentration (Cmax) and area under the concentration-time curve (AUC) being substantially higher in PELF than in plasma. nih.gov By integrating the in vivo pharmacokinetic data with ex vivo pharmacodynamic data (the antibacterial activity in PELF), researchers established an inhibitory sigmoid Emax model to describe the concentration-effect relationship. researchgate.netnih.gov

A similar PK/PD modeling approach was used to evaluate this compound against Clostridium perfringens, a causative agent of necrotic enteritis in swine. nih.gov In this research, the concentration of this compound and its metabolite, kitasamycin, were measured in intestinal contents after oral administration to both healthy and infected pigs. nih.gov The MIC50 and MIC90 for 60 C. perfringens isolates were found to be 3.85 μg/mL and 26.45 μg/mL, respectively. nih.gov The study established time-kill curves to determine the in vitro and ex vivo antibacterial activity against a pathogenic strain. nih.gov The integration of these PK and PD parameters allowed for the development of a model to predict the efficacy of different treatment regimens. nih.gov

These PK/PD models are essential for correlating drug exposure (as measured by parameters like AUC/MIC) with antibacterial effect, providing a scientific basis for its use in treating specific infections. researchgate.net

Table 1: Pharmacokinetic Parameters of this compound in Piglets

| Parameter | Value (in PELF against S. suis) | Value (in Intestinal Contents against C. perfringens) | Reference |

|---|---|---|---|

| Maximum Concentration (Cmax) | 9.84 ± 0.39 µg/mL | 14.57–15.81 µg/mL | nih.govnih.gov |

| Time to Maximum Concentration (Tmax) | 4.27 ± 0.19 h | 0.78–2.52 h | nih.govnih.gov |

| Area Under the Curve (AUC) | 248.58 ± 21.17 h·µg/mL | 123.84–152.32 µg·hr/mL | nih.govnih.gov |

Effects on Intestinal Development and Microbiota Composition

Beyond its direct antimicrobial action, this compound has been observed to influence the gastrointestinal health of animals, specifically regarding intestinal development and the composition of the gut microbiota.

In studies involving broiler chickens, the administration of this compound was shown to affect the physical characteristics of the intestine. tandfonline.comtandfonline.com Specifically, its use led to an increase in the relative lengths of the duodenum and ileum. tandfonline.comtandfonline.com This suggests that this compound may improve the digestive and absorptive capacity of the small intestine. tandfonline.comtandfonline.com

This compound also demonstrates a regulatory effect on the composition of the cecal microbiota in broilers. tandfonline.com Research indicates that it can promote its probiotic effect by enriching the population of Lactobacillus in the intestine. tandfonline.com Lactobacillus is a beneficial bacterial group known for synthesizing vitamins and amino acids, promoting mineral absorption, and inhibiting the growth of harmful microorganisms. tandfonline.com Furthermore, the use of this compound has been shown to alter the distribution of other bacterial families, such as Rikenellaceae, which are often considered indicators of a healthy gastrointestinal tract. tandfonline.com However, in some contexts, kitasamycin has been associated with a reduction in beneficial bacteria like Lactobacillus and Bifidobacterium spp. in pigs, highlighting that its effects can be dose-dependent and vary by host. nih.gov

Table 2: Effects of this compound on Broiler Intestinal Health

| Parameter | Observed Effect | Reference |

|---|---|---|

| Duodenum Relative Length | Increased | tandfonline.comtandfonline.com |

| Ileum Relative Length | Increased | tandfonline.comtandfonline.com |

| Lactobacillus Abundance | Enriched | tandfonline.com |

| Rikenellaceae Distribution | Altered | tandfonline.com |

Efficacy Studies in Animal Disease Models

The efficacy of this compound has been evaluated in preclinical studies using animal models of specific bacterial diseases, primarily in swine. These studies leverage the PK/PD models to establish its therapeutic potential.

In a piglet model of S. suis infection, this compound demonstrated significant antibacterial activity. researchgate.netnih.govdntb.gov.ua As a macrolide, it shows good activity against Gram-positive cocci like Streptococcus. researchgate.netnih.gov The research established that this compound effectively accumulates in the pulmonary epithelial lining fluid, reaching concentrations high enough to inhibit the growth of pathogenic S. suis strains. nih.gov The integration of pharmacokinetic data with the minimum inhibitory concentrations required to kill the bacteria allowed for the determination of its efficacy in a respiratory infection model. researchgate.netnih.gov

Similarly, the efficacy of this compound was investigated in a swine model of intestinal infection caused by Clostridium perfringens. nih.gov By administering the antibiotic and subsequently measuring its concentration and bactericidal activity directly within the intestinal contents, researchers could model its effectiveness against this pathogen. nih.gov The data showed that this compound could achieve sufficient concentrations at the site of infection to inhibit the growth of C. perfringens, demonstrating its potential for treating necrotic enteritis in pigs. nih.gov

These efficacy studies, grounded in PK/PD principles, are fundamental for confirming the therapeutic utility of this compound against key bacterial pathogens in veterinary settings. researchgate.netnih.gov

Advanced Analytical Methodologies for Acetyl Kitasamycin Research

High-Performance Liquid Chromatography (HPLC) for Compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the separation and quantification of the active ingredients in kitasamycin (B1683686). researchgate.netopenaccessjournals.com An established HPLC method utilizes a Diamonsil C18 column (250 mm × 4.6 mm, 5 μm particle size) to achieve separation. researchgate.net The process is conducted at a column temperature of 60°C. researchgate.net

The mobile phase, a critical component in HPLC, is composed of a mixture of 0.1 mol/L ammonium (B1175870) acetate (B1210297), methanol, and acetonitrile (B52724) in a 40:55:5 (v/v) ratio. researchgate.net This composition is passed through the column at a flow rate of 0.8 mL/min. researchgate.net Detection of the separated components is carried out using an ultraviolet (UV) detector set at a wavelength of 231 nm. researchgate.net This method has proven effective in separating nine of the major active ingredients of kitasamycin and five of the minor ones. researchgate.net The technique demonstrates good linearity within a range of 10-100 μg and has a limit of detection of less than 1 μg. researchgate.net Its reliability and robustness make it suitable for quality control purposes. researchgate.net

Table 1: HPLC Parameters for Kitasamycin Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Diamonsil C18 (250 mm × 4.6 mm, 5 μm) | researchgate.net |

| Mobile Phase | 0.1 mol/L ammonium acetate-methanol-acetonitrile (40:55:5, V/V) | researchgate.net |

| Flow Rate | 0.8 mL/min | researchgate.net |

| Column Temperature | 60°C | researchgate.net |

| Detection Wavelength | 231 nm (UV) | researchgate.net |

| Linear Range | 10-100 μg (r > 0.999) | researchgate.net |

| Limit of Detection | < 1 μg | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Multicomponent Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the simultaneous determination of multiple components of acetyl kitasamycin and kitasamycin in various samples, such as swine plasma and animal feed. researchgate.netnih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. chromatographyonline.com

A typical LC-MS/MS method for analyzing this compound and its components in swine plasma involves separation on a Shim-pack VP-ODS column. researchgate.netnih.gov A 25-minute gradient elution is performed using a mobile phase of 5 mmol/L ammonium acetate and acetonitrile at a flow rate of 0.2 mL/min. researchgate.netnih.gov This approach allows for the successful separation of twelve different components from both this compound and kitasamycin. nih.gov The limits of quantitation (LOQs) for acetylkitasamycin (B1171784) A1, A3, and A13, as well as kitasamycin A3 and A13, are as low as 3 μg/L, while for the other eight components, it is 5 μg/L. researchgate.netnih.gov The mean recoveries for this method range from 85.3% to 103.5%. researchgate.netnih.gov

For even faster and more efficient analysis, Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) is employed. This technique is particularly useful for detecting kitasamycin components in animal feedstuffs. nih.govresearchgate.net One such method uses a Waters Acquity UPLC BEH C18 column with a gradient elution of 0.1% formic acid and acetonitrile at a flow rate of 0.3 mL/min. researchgate.net This allows for the simultaneous determination of multiple macrolide and lincosamide antibiotics. researchgate.net

Another UHPLC-MS/MS application for detecting kitasamycin A1, A4, A5, and A13 in feedstuffs combines sample extraction with acetonitrile with a cleanup step using an enhanced matrix removal (EMR) lipid cartridge. nih.gov The analysis is performed in positive mode using multiple reaction monitoring. nih.gov This method boasts excellent sensitivity, with limits of quantification (LOQ) for the specified kitasamycin components ranging from 1.1 to 2.0 µg/kg. nih.gov It also shows satisfactory recoveries of 74.0% to 98.8% and a linear correlation coefficient greater than 0.9990 in the range of 0.02–50.0 µg/L. nih.gov

Table 2: UHPLC-MS/MS Method for Kitasamycin in Animal Feed

| Parameter | Condition | Reference |

|---|---|---|

| Sample Preparation | Acetonitrile extraction followed by EMR lipid cartridge cleanup | nih.gov |

| Analysis Mode | Positive mode using multiple reaction monitoring | nih.gov |

| Limit of Quantification (LOQ) | 1.1–2.0 µg/kg for kitasamycin A1, A4, A5, and A13 | nih.gov |

| Recoveries | 74.0% to 98.8% | nih.gov |

| Linear Range | 0.02–50.0 µg/L (r > 0.9990) | nih.gov |

Identification and quantification in LC-MS/MS and UHPLC-MS/MS methods for this compound are commonly achieved through Electrospray Ionization (ESI) in positive mode, coupled with Multiple Reaction Monitoring (MRM). researchgate.netnih.govnumberanalytics.com ESI is a soft ionization technique that allows for the analysis of large, thermally labile molecules like macrolide antibiotics. numberanalytics.comnih.gov

MRM is a highly selective and sensitive detection technique used in tandem mass spectrometry. numberanalytics.comjfda-online.com It involves selecting a specific precursor ion (the ionized molecule of interest) and then monitoring for one or more specific product ions that are formed after fragmentation of the precursor ion. numberanalytics.com This two-stage filtering process significantly reduces background noise and enhances the specificity of the analysis, making it ideal for quantifying trace levels of this compound and its components in complex biological matrices. researchgate.netnih.govnumberanalytics.com

Thin-Layer Chromatography (TLC) for Homologous Drug Identification

Thin-Layer Chromatography (TLC) is a versatile and cost-effective chromatographic technique that can be used for the identification of homologous drugs within the macrolide antibiotic class, which includes kitasamycin. core.ac.uksigmaaldrich.com TLC separates compounds based on their differential affinities for a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent that moves up the plate). sigmaaldrich.comlibretexts.org

While not as quantitative as HPLC or LC-MS/MS, TLC is valuable for rapid screening and identification purposes. mdpi.comnih.gov Different macrolide antibiotics will migrate at different rates on the TLC plate, resulting in distinct spots that can be visualized under UV light or with specific staining reagents. libretexts.orgmdpi.com This allows for the qualitative identification of kitasamycin and its related compounds by comparing their migration distances (Rf values) to those of known standards. libretexts.org The simplicity and speed of TLC make it a useful tool in the preliminary analysis of herbal products and other samples for the presence of macrolide adulterants. mdpi.com

Bioanalytical Methods for Preclinical Sample Analysis

Bioanalytical methods are essential for quantifying drugs and their metabolites in biological matrices like blood, plasma, and serum during preclinical studies. wuxiapptec.commug.edu.pl For this compound, these methods primarily rely on LC-MS/MS to provide the necessary sensitivity and selectivity for accurate pharmacokinetic and toxicokinetic evaluations. researchgate.netresearchgate.netresolvemass.ca

The process of bioanalytical method development and validation is rigorous to ensure data reliability for regulatory submissions. chromatographyonline.comresearchgate.net A validated LC-MS/MS method for determining this compound and its components in swine plasma, for instance, is crucial for pharmacokinetic studies. researchgate.netnih.gov Such studies involve collecting plasma samples at various time points after drug administration and analyzing them to determine key parameters. researchgate.net The data generated from these bioanalytical methods are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. wuxiapptec.com

Structure Activity Relationship Studies and Derivative Research

Structural Elucidation of Kitasamycin (B1683686) Components (e.g., A1, A3, A4, A5)

Kitasamycin, also known as leucomycin (B7888351), is not a single molecule but a complex of closely related macrolide antibiotics produced by the bacterium Streptomyces kitasatoensis. ncats.ionih.gov The initial separation and structural determination of the primary components were achieved in the 1960s. ncats.io The individual components differ in the acyl group at the C-4" position of the mycarose (B1676882) sugar and the presence of either a hydroxyl or an acetyl group at the C-3 position of the 16-membered lactone ring. asm.orgufu.br

The main components are often found in pairs, such as A1/A3 and A4/A5. asm.org The structural differences between these key components are summarized below:

Kitasamycin A1 and A3: This pair is characterized by an isovaleryl group at the C-4" position (R2). asm.orgresearchgate.net Kitasamycin A3 is identical to the compound known as josamycin. researchgate.net

Kitasamycin A4 and A5: This pair features a butyryl group at the C-4" position (R2). asm.orgresearchgate.net

Within each pair, the components are differentiated by the substituent at the C-3 position (R1) of the lactone ring. The component with a hydroxyl group at C-3 (e.g., A5) is the precursor to the component with an acetyl group at the same position (e.g., A4). asm.org

The elucidation of these structures relied on a combination of analytical techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which were used to confirm the molecular weights and detailed atomic connectivity of the components and their degradation products. researchgate.netresearchgate.net

Table 1: Structural Features of Major Kitasamycin Components

| Component | R1 Group (at C-3) | R2 Group (at C-4" of mycarose) |

| Kitasamycin A1 | -COCH₃ (Acetyl) | -COCH₂CH(CH₃)₂ (Isovaleryl) |

| Kitasamycin A3 | -OH (Hydroxyl) | -COCH₂CH(CH₃)₂ (Isovaleryl) |

| Kitasamycin A4 | -COCH₃ (Acetyl) | -COCH₂CH₂CH₃ (Butyryl) |

| Kitasamycin A5 | -OH (Hydroxyl) | -COCH₂CH₂CH₃ (Butyryl) |

Characterization of Acetyl Kitasamycin Component Profiles (e.g., A6A7, A5', A4A5, A1A3, A13)

This compound is a semi-synthetic derivative of the natural kitasamycin complex, created through a chemical acetylation process. nih.gov This process results in a distinct mixture of acetylated components. Analytical methods, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), have been crucial for separating and identifying the specific components within this compound preparations. researchgate.netresearchgate.netresearchgate.net

Studies have identified the major constituents in this compound products as:

Acetylleucomycin A1 and A3 researchgate.netresearchgate.net

Acetylleucomycin A4 and A5 researchgate.netresearchgate.net

Acetylleucomycin A6 and A7 researchgate.netresearchgate.net

Acetylleucomycin A13 researchgate.netresearchgate.net

These advanced analytical techniques allow for the precise quantification of each component. researchgate.net For instance, a sensitive LC-MS/MS method was developed to simultaneously measure multiple acetylkitasamycin (B1171784) and kitasamycin components in plasma, demonstrating its utility in detailed pharmacokinetic analyses. researchgate.net The characterization of these profiles is essential for ensuring the quality, consistency, and efficacy of the final drug product. researchgate.net

Influence of Acetylation on Compound Biological Activity and Properties

The acetylation of kitasamycin has a significant and multifaceted impact on its biological and physical properties, creating a trade-off between intrinsic antibacterial potency and pharmacokinetic advantages.

Biological Activity: SAR studies indicate that the lipophilic acyl group (R2) at the C-4" position is important for the transport of the drug into target bacterial cells. asm.org The isovaleryl-substituted pair, A1/A3, generally exhibits higher antibacterial potency than the butyryl-substituted A4/A5 pair. vulcanchem.com Within each pair, the hydroxylated form is more active than its acetylated counterpart. asm.org For example, research on Streptococcus suis showed that the minimum inhibitory concentrations (MICs) for the parent kitasamycin components were 2 μg/mL, while the MIC for acetylkitasamycin was 1 μg/mL, though this reflects the activity of the entire mixture. nih.gov The primary mechanism of action for all components is the inhibition of bacterial protein synthesis through binding to the 50S ribosomal subunit. vulcanchem.com

Pharmacokinetic Properties: Despite the lower intrinsic activity of the acetylated forms, the acetylation process confers significant advantages. The modification enhances the compound's lipophilicity and stability. vulcanchem.com This leads to superior pharmacokinetic (PK) properties compared to the parent kitasamycin complex. nih.gov Furthermore, acetylation improves palatability, which is a beneficial characteristic for oral administration in veterinary medicine. nih.gov

Anti-Inflammatory Properties: Beyond its antibacterial effects, this compound has shown potential anti-inflammatory activity. Research suggests it can modulate fibroblast activity, which may be beneficial in treating chronic respiratory infections where inflammation is a key factor. vulcanchem.com

Synthesis and Evaluation of Novel this compound Analogs

Research into novel derivatives of 16-membered macrolides like kitasamycin aims to overcome limitations and enhance therapeutic potential. While specific studies on novel this compound analogs are part of ongoing research, extensive work on the parent leucomycin structure provides insight into the strategies employed. These strategies often involve targeted chemical modifications at specific sites on the macrolide ring to improve activity, broaden the antibacterial spectrum, or overcome resistance mechanisms.

Key areas of derivative synthesis include:

Modification at the C-3 Position: Researchers have designed and synthesized novel leucomycin analogs with modifications at the C-3 hydroxyl group, replacing it with substituents like 3-O-(3-Aryl-2-propenyl) groups. sci-hub.se

Modification at C-12 and C-13: Other synthetic efforts have focused on modifying the C-12 and C-13 positions of related 16-membered macrolides, such as midecamycin (B1676577) A1, creating carbamate (B1207046) and amino derivatives that have been evaluated for their biological activity. sci-hub.se

Peptide Conjugates: A method was developed for the selective bromoacetylation of the related macrolide desmycosin, allowing for the subsequent attachment of peptides to the antibiotic structure. researchgate.net This approach aims to create hybrid molecules with novel properties.

The evaluation of these new analogs involves determining their minimum inhibitory concentration (MIC) against various bacterial strains, including clinically relevant pathogens like Bacillus subtilis and Staphylococcus aureus. medchemexpress.cnmedchemexpress.com For example, Leucomycin A13 has been shown to be active against B. subtilis and S. aureus with MIC values of 0.16 μg/mL for both. medchemexpress.cnmedchemexpress.com These evaluations are critical for identifying promising new candidates for further development.

Future Research Directions and Biotechnological Advances

Elucidation of Remaining Unexplored Mechanistic Aspects

While the primary mechanism of action of kitasamycin (B1683686) and its derivatives is the inhibition of bacterial protein synthesis, more nuanced aspects of its interaction with the bacterial ribosome and other potential cellular targets remain to be fully explored. patsnap.compatsnap.com Kitasamycin, also known as leucomycin (B7888351), is derived from Streptomyces kitasatoensis and functions by binding to the 50S ribosomal subunit, thereby blocking protein synthesis. patsnap.com This interaction specifically interferes with the translocation step of protein elongation. patsnap.com

Recent research has also pointed towards other potential biological effects. For instance, there is emerging evidence that acetyl kitasamycin can modulate fibroblast activity, suggesting a potential role in anti-inflammatory processes and the reduction of extracellular matrix deposition in fibrotic models. vulcanchem.com This dual antibacterial and potential anti-fibrotic action opens up new avenues for its therapeutic application in chronic conditions. vulcanchem.comnih.gov Further investigation into these non-canonical mechanisms could reveal new therapeutic indications for this compound beyond its established antimicrobial use.

Development of Novel Strategies to Combat Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) is a significant global health threat, prompting the development of innovative strategies to maintain the effectiveness of existing antibiotics like this compound. mdpi.comfrontiersin.org Resistance to macrolides can occur through several mechanisms, including modification of the ribosomal target site, enzymatic inactivation of the drug, and active efflux of the antibiotic from the bacterial cell. mdpi.comnih.gov

Key strategies to combat this resistance include:

Combination Therapies: Utilizing this compound in conjunction with other antimicrobial agents or non-antibiotic adjuvants can create synergistic effects, potentially overcoming resistance mechanisms. researchgate.netnih.gov Studies have explored combining kitasamycin with other antibiotics to enhance efficacy against specific pathogens. scirp.org

Development of Potentiators: Antibiotic potentiators are compounds that, while not possessing intrinsic antibacterial activity, can enhance the effectiveness of antibiotics when co-administered. researchgate.net Research into molecules that can inhibit efflux pumps or the enzymes responsible for macrolide inactivation is a promising area. mdpi.comfrontiersin.org

Immunomodulatory Approaches: The interplay between antibiotics and the host immune system is another area of active research. frontiersin.org Strategies that combine antibiotic treatment with therapies that bolster the host's immune response, such as vaccines or monoclonal antibodies, are being investigated to combat multidrug-resistant pathogens. nih.govfrontiersin.org

Genetic Engineering of Streptomyces kitasatoensis for Directed Biosynthesis

The producing organism, Streptomyces kitasatoensis, offers a rich platform for genetic manipulation to improve the yield and composition of kitasamycin. asm.orgoup.com The kitasamycin complex naturally consists of multiple components with varying potencies. asm.org Genetic engineering techniques can be applied to direct the biosynthesis towards the most active components.

Significant research has focused on understanding and manipulating the biosynthetic pathways of macrolides in Streptomyces species. acs.orgstikesbcm.ac.id For S. kitasatoensis, studies have shown that the biosynthesis of different kitasamycin components can be influenced by the addition of specific precursors to the fermentation media. nih.govnih.gov For example, L-leucine directs biosynthesis towards the more potent A1/A3 pair. asm.orgnih.gov

Modern genetic engineering tools, including CRISPR/Cas systems, offer precise methods for modifying the genome of Streptomyces. nih.gov These tools can be used to:

Knock out competing pathways: Deleting genes for pathways that divert precursors away from kitasamycin biosynthesis can channel more resources towards its production. mdpi.com

Modify regulatory elements: Altering the regulation of biosynthetic gene clusters can lead to increased production. mdpi.com

Create "super-hosts": Engineering strains by removing non-essential genes or entire biosynthetic gene clusters for other secondary metabolites can create optimized hosts for the production of specific compounds like kitasamycin. mdpi.com

Research into leucine (B10760876) analog-resistant mutants of S. kitasatoensis has demonstrated the potential of regulatory mutations to shift the production profile towards the more potent kitasamycin components without the need for expensive precursors. asm.orgnih.gov

Applications in Animal Health Research and Disease Control

This compound has been widely used in veterinary medicine to treat and prevent a range of bacterial infections in livestock and poultry. patsnap.comapvma.gov.au It is effective against respiratory diseases, dysentery, and other infections caused by Gram-positive bacteria, Mycoplasma, and Rickettsia. nih.govresearchgate.net Its use in animal health is critical, especially where there is a lack of sufficient therapeutic alternatives for certain infections. apvma.gov.au

Recent studies have explored the broader physiological impacts of kitasamycin in animals. For example, research in pigs has investigated the dose-dependent effects of kitasamycin on lipid metabolism and intramuscular fat deposition, highlighting the complex interactions between antibiotics, gut microbiota, and host metabolism. nih.govmdpi.com Such studies are crucial for understanding the full scope of the antibiotic's effects and ensuring its responsible use in food-producing animals. nih.govfrontiersin.org

Pharmacokinetic and pharmacodynamic (PK-PD) modeling is also being employed to optimize dosing regimens of this compound for specific animal pathogens, such as Streptococcus suis in piglets. nih.govresearchgate.net This approach helps to ensure therapeutic efficacy while minimizing the risk of developing drug resistance. nih.gov

Computational and In Silico Approaches for Drug Discovery and Optimization

Computational methods are increasingly integral to the discovery and optimization of antibiotics, including macrolides like this compound. pnas.org These in silico approaches can accelerate the drug development process by predicting key properties and interactions.

Current computational strategies include:

Molecular Docking: This technique is used to predict the binding affinity and orientation of a ligand, such as this compound, to its target, like the bacterial ribosome. f1000research.comf1000research.com It can help in understanding the structural basis of its activity and in designing new derivatives with improved binding.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of molecules over time, allowing for a more detailed understanding of the interactions between an antibiotic and its target. mdpi.com

Virtual Screening: High-throughput virtual screening of compound libraries can identify new potential drug candidates or derivatives with desired properties. f1000research.comf1000research.com

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates, helping to prioritize those with favorable pharmacokinetic profiles. nih.gov

These computational tools are being used to design novel macrolide derivatives that can overcome existing resistance mechanisms. pnas.org By screening candidates based on properties like solubility, membrane permeability, and binding affinity, researchers can prioritize the most promising molecules for synthesis and experimental evaluation. pnas.org

Q & A

Basic Research Questions

Q. What is the optimal concentration of ethyl acetate for enhancing Acetyl Kitasamycin biosynthesis in Streptomyces kitasatoensis, and how does it influence metabolic flux?

- Methodological Answer: Experimental designs should test ethyl acetate concentrations in a gradient (e.g., 0.32%–0.96%) to identify the optimal titer. Evidence shows 0.48% ethyl acetate increases yield by 21% in 15-L fermentors, with plateau effects observed beyond 0.64% due to metabolic flux limitations or insufficient short-chain fatty acids for lactone ring synthesis. Monitor intracellular acetyl-CoA levels and enzyme activities (e.g., acyl-CoA synthetase) to validate precursor utilization .

Q. How do precursor choices (e.g., ethyl acetate vs. sodium acetate) impact cell growth and this compound component ratios (A4/A5)?

- Methodological Answer: Sodium acetate inhibits S. kitasatoensis growth, while ethyl acetate does not. Use comparative fermentation studies with HPLC analysis to quantify A4/A5 ratios. Ethyl acetate supplementation increases A5 (bioactive component) by 5.1% and reduces A4 conversion via butyrate-mediated repression of C-3 acetylation. Track extracellular butyric acid levels at 64 h and 95–102 h to correlate with component shifts .

Q. What are the best practices for documenting fermentation conditions to ensure reproducibility in this compound studies?

- Methodological Answer: Follow guidelines for detailed experimental sections:

- Specify precursor addition timing, concentrations, and fermentation scales (e.g., 15-L vs. bench-scale).

- Include raw data tables (e.g., titer measurements at 102 h) and supplementary materials for enzyme activity assays.

- Reference established protocols for strain handling and metabolite extraction .

Advanced Research Questions

Q. How can metabolic engineering strategies optimize acetyl-CoA availability to enhance this compound biosynthesis?

- Methodological Answer: Overexpress acetyl-CoA synthetase (ACS) or acyl-transferase genes in S. kitasatoensis to channel ethyl acetate-derived acetic acid into acetyl-CoA pools. Use LC-MS to quantify intracellular acetyl-CoA and correlate with kitasamycin titers. Comparative proteomics can identify upregulated enzymes (e.g., acyl-kinase) under ethyl acetate supplementation .

Q. What experimental approaches resolve contradictions in precursor efficacy, such as divergent outcomes between lab-scale and industrial fermentors?

- Methodological Answer: Conduct scale-up studies with controlled oxygen transfer rates and pH stability. For example, in 15-L fermentors, ethyl acetate increases titers by 21% but requires slower decomposition rates to avoid acetic acid toxicity. Use RNA-seq to compare gene expression profiles (e.g., fatty acid metabolism genes) across scales .

Q. How do butyrate levels regulate C-3 acetylation in this compound biosynthesis, and what assays can validate this mechanism?

- Methodological Answer: Butyrate represses C-3 acetylation, reducing A4 formation. Measure intracellular/extracellular butyrate via GC-MS at critical timepoints (e.g., 78 h). Knockout studies targeting butyrate synthesis genes (e.g., bkdAB) can test this hypothesis. Pair with enzyme activity assays for acetyltransferases to confirm pathway modulation .

Q. What statistical methods are recommended for analyzing nonlinear dose-response relationships in precursor supplementation studies?

- Methodological Answer: Apply nonlinear regression models (e.g., Michaelis-Menten kinetics) to titer data across ethyl acetate concentrations. Use ANOVA to compare plateau phases (e.g., 0.64%–0.96%) and identify metabolic bottlenecks. Include confidence intervals for enzyme activity measurements (e.g., acetyl-CoA synthetase) .

Tables for Reference

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.